molecular formula C13H13BN2O3 B13979980 (4-(Isonicotinamidomethyl)phenyl)boronic acid CAS No. 919347-61-8

(4-(Isonicotinamidomethyl)phenyl)boronic acid

Cat. No.: B13979980
CAS No.: 919347-61-8
M. Wt: 256.07 g/mol
InChI Key: CSAVQCJFWHRODU-UHFFFAOYSA-N
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Description

(4-(Isonicotinamidomethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isonicotinamidomethyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isonicotinamidomethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like K2CO3, and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Isonicotinamidomethyl)phenyl)boronic acid undergoes a variety of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted boronic acid derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (4-(Isonicotinamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological molecules, such as enzymes and proteins, by forming stable boronate complexes . The molecular targets and pathways involved in its action include enzyme active sites and signaling pathways that are modulated by boron-containing compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Isonicotinamidomethyl)phenyl)boronic acid is unique due to the presence of the isonicotinamidomethyl group, which imparts additional functionality and reactivity to the compound. This makes it particularly useful in applications where specific interactions with biological molecules are required, such as in the development of enzyme inhibitors and therapeutic agents.

Properties

CAS No.

919347-61-8

Molecular Formula

C13H13BN2O3

Molecular Weight

256.07 g/mol

IUPAC Name

[4-[(pyridine-4-carbonylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C13H13BN2O3/c17-13(11-5-7-15-8-6-11)16-9-10-1-3-12(4-2-10)14(18)19/h1-8,18-19H,9H2,(H,16,17)

InChI Key

CSAVQCJFWHRODU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2)(O)O

Origin of Product

United States

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